molecular formula C15H9BrN2O3S B2825241 4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid CAS No. 1211981-23-5

4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid

Cat. No.: B2825241
CAS No.: 1211981-23-5
M. Wt: 377.21
InChI Key: GTMMARMMOBOCOR-UHFFFAOYSA-N
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Description

“4-[[(Z)-3-(5-Bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid” is a synthetic small molecule characterized by a benzoic acid core substituted with a (Z)-configured α-cyano enamide group linked to a 5-bromothiophene moiety. The cyano group acts as a strong electron-withdrawing substituent, modulating the electronic properties of the propenoyl bridge and stabilizing the enamide tautomer. The benzoic acid moiety provides a carboxylic acid functional group, enabling hydrogen bonding and ionic interactions, which are critical for solubility and target engagement. This compound is structurally analogous to inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH) and other therapeutic targets, as inferred from structurally related derivatives .

Properties

IUPAC Name

4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3S/c16-13-6-9(8-22-13)5-11(7-17)14(19)18-12-3-1-10(2-4-12)15(20)21/h1-6,8H,(H,18,19)(H,20,21)/b11-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMMARMMOBOCOR-WZUFQYTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C(=CC2=CSC(=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)/C(=C\C2=CSC(=C2)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Bromothiophene Intermediate: : The synthesis begins with the bromination of thiophene to obtain 5-bromothiophene. This step is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

  • Knoevenagel Condensation: : The bromothiophene intermediate undergoes a Knoevenagel condensation with malononitrile in the presence of a base like piperidine to form the cyano-substituted intermediate.

  • Amidation Reaction: : The cyano-substituted intermediate is then reacted with 4-aminobenzoic acid under acidic or basic conditions to form the final product, 4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new organic compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the cyano and benzoic acid groups suggests it could interact with biological targets, potentially leading to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as organic semiconductors or polymers, due to its conjugated system and functional groups.

Mechanism of Action

The mechanism of action of 4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the benzoic acid moiety can interact with active sites in proteins.

Comparison with Similar Compounds

Electronic and Steric Effects

  • The 5-bromothiophene in the target compound introduces steric hindrance and electron-withdrawing effects, which may enhance binding to hydrophobic pockets or aromatic π-systems in enzymes. In contrast, Giripladib () uses a trifluoromethyl group for similar electronic modulation but with greater metabolic stability .
  • The α-cyano enamide group in the target compound stabilizes the Z-configuration and may act as a Michael acceptor, a feature absent in FDB018420 (), which relies on a feruloyl group for radical scavenging .

Solubility and Pharmacokinetics

  • The benzoic acid moiety in all compounds enhances aqueous solubility, but bulky substituents (e.g., Giripladib ’s diphenylmethyl group) reduce bioavailability. The target compound’s bromothiophene may balance lipophilicity for membrane permeability .

Biological Activity

4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid, a compound featuring a bromothiophene moiety and a benzoic acid derivative, has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₃H₈BrN₃O₂S
  • Molecular Weight : 322.18 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

Research indicates that derivatives of benzoic acid, including those with bromothiophene substituents, exhibit various biological activities such as:

  • Antimicrobial Activity : Compounds similar to 4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid have demonstrated significant antimicrobial effects against various bacterial strains.
  • Antioxidant Activity : Studies have shown that certain benzoic acid derivatives possess antioxidant properties, which can mitigate oxidative stress in cells.
  • Antiproliferative Effects : Some derivatives have been reported to inhibit cancer cell proliferation, suggesting potential use in oncology.

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Certain studies have indicated that similar compounds can inhibit key enzymes involved in cellular metabolism and proliferation.
  • Modulation of Protein Degradation Pathways : Research has highlighted the ability of benzoic acid derivatives to enhance protein degradation pathways, such as the ubiquitin-proteasome system and autophagy, which are crucial for maintaining cellular homeostasis .
  • Interaction with Cellular Signaling Pathways : The compound may influence various signaling pathways that regulate cell survival and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
AntioxidantReduces oxidative stress in vitro
AntiproliferativeInhibits cancer cell growth in specific cell lines
Enzyme InhibitionInhibits proteolytic enzymes like cathepsins B and L

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various benzoic acid derivatives, including those similar to 4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid. The results indicated a significant inhibition of growth against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
  • Antioxidant Potential :
    In vitro assays demonstrated that compounds with similar structures exhibited strong radical scavenging activity, with IC50 values indicating effective antioxidant capacity comparable to established antioxidants like ascorbic acid .
  • Cancer Cell Proliferation :
    A focused study on antiproliferative effects revealed that treatment with benzoic acid derivatives resulted in a dose-dependent reduction in viability of human breast cancer cells (MCF-7), with IC50 values around 20 µM .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving:

  • Step 1 : Condensation of 5-bromothiophene-3-carbaldehyde with cyanoacetic acid under acidic conditions to form the (Z)-configured propenoyl intermediate .
  • Step 2 : Coupling with 4-aminobenzoic acid using carbodiimide-based activating agents (e.g., EDC/HOBt) in anhydrous DMF at 45–60°C .
  • Key Variables : Temperature control (<60°C) minimizes undesired isomerization, while inert atmospheres (N₂/Ar) prevent oxidation of the thiophene ring .
  • Yield Optimization : Reaction monitoring via TLC (hexane/EtOH, 1:1) and purification via recrystallization (ethanol/water) achieve >85% purity .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Confirm (Z)-stereochemistry via coupling constants (J = 10–12 Hz for trans-alkene protons) and aromatic proton splitting patterns (e.g., bromothiophene protons at δ 7.2–7.5 ppm) .
  • IR Spectroscopy : Identify key functional groups: C≡N stretch (~2220 cm⁻¹), carboxylic acid O-H (~2500–3000 cm⁻¹), and amide C=O (~1680 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 433.98) and bromine isotope patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays, noting IC₅₀ values .
  • Cellular Uptake : Use confocal microscopy with fluorescent analogs (e.g., FITC-labeled derivatives) to assess permeability in cancer cell lines .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and validate cytotoxicity via MTT assays .

Advanced Research Questions

Q. How does the bromothiophene moiety influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Computational Analysis : DFT calculations (B3LYP/6-31G*) reveal bromine’s electron-withdrawing effect lowers HOMO energy (-6.2 eV), enhancing Suzuki-Miyaura coupling reactivity with aryl boronic acids .
  • Experimental Validation : Perform palladium-catalyzed coupling with 4-methoxyphenylboronic acid; monitor regioselectivity via HPLC and compare with non-brominated analogs .
  • Data Interpretation : Bromine’s steric hindrance reduces ortho-substitution by 30% compared to chloro analogs .

Q. What strategies resolve contradictions in observed vs. predicted biological activity across assay platforms?

  • Methodological Answer :

  • Source Identification : Test for impurities via HPLC-DAD/MS; degradation products (e.g., hydrolyzed amide bonds) may explain reduced activity in cell-based vs. cell-free assays .
  • Assay Optimization : Standardize buffer pH (7.4) and temperature (37°C) to mimic physiological conditions; recalibrate using reference compounds with known stability .
  • Meta-Analysis : Apply multivariate statistics (PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity trends across datasets .

Q. How can structural modifications enhance its selectivity for target proteins while minimizing off-target effects?

  • Methodological Answer :

  • SAR Studies : Synthesize derivatives with:
  • Varied substituents : Replace bromine with electron-donating groups (e.g., -OCH₃) to modulate binding affinity .
  • Scaffold hybridization : Integrate triazine or thiazolidinone moieties to exploit secondary binding pockets .
  • In Silico Docking : Use AutoDock Vina to predict binding poses in protein active sites (e.g., COX-2); validate with SPR binding assays .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target inhibition .

Data Presentation Guidelines

  • Synthetic Data : Report yields, purity (HPLC), and spectroscopic peaks in tabular format (Example):
StepReagentsTemp (°C)Yield (%)Purity (%)
1Cyanoacetic acid607892
2EDC/HOBt, DMF458595
  • Biological Data : Use dose-response curves (log[concentration] vs. % inhibition) with error bars (SEM, n=3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.